Product packaging for Piperazine, 1,4-bis(ethoxyacetyl)-(Cat. No.:CAS No. 17149-25-6)

Piperazine, 1,4-bis(ethoxyacetyl)-

Cat. No.: B100193
CAS No.: 17149-25-6
M. Wt: 258.31 g/mol
InChI Key: LLQTUNYDYXBRBV-UHFFFAOYSA-N
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Description

Contextualization within Piperazine (B1678402) Chemistry Research

The synthesis of piperazine derivatives can be achieved through various methods, including the reaction of 1,2-dichloroethane (B1671644) or ethanolamine (B43304) with ammonia, or the reduction of pyrazine. wikipedia.org For disubstituted piperazines like the title compound, classic strategies often involve stepwise nucleophilic substitution or transition-metal-catalyzed C-N bond coupling with a pre-existing piperazine ring. researchgate.net

Significance of 1,4-Disubstituted Piperazine Scaffolds in Synthetic Organic Chemistry

The 1,4-disubstituted piperazine scaffold is a fundamental building block in the design and synthesis of a vast array of organic molecules. researchgate.net The two nitrogen atoms provide reactive sites for the introduction of various substituents, allowing for the creation of molecules with diverse structures and properties. researchgate.net This disubstitution pattern is crucial for many applications, as the nature of the substituents at the N1 and N4 positions dictates the molecule's biological activity and physical characteristics. researchgate.net

The versatility of this scaffold stems from the ability to independently or symmetrically modify the two nitrogen atoms. This allows for the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and conformational rigidity. nih.govresearchgate.net Synthetic strategies to access these scaffolds are a significant area of research, with methods being developed to improve efficiency, yield, and stereochemical control. organic-chemistry.orgresearchgate.net

Overview of N-Acylated Piperazine Derivatives in Contemporary Chemical Literature

N-acylated piperazine derivatives, a category that includes "Piperazine, 1,4-bis(ethoxyacetyl)-", are a well-studied class of compounds. The introduction of an acyl group to the piperazine nitrogen atoms creates an amide bond, which has significant implications for the molecule's conformational behavior. nih.govrsc.org The rotation around the C-N amide bond is restricted, leading to the existence of conformers, a phenomenon extensively studied using techniques like temperature-dependent NMR spectroscopy. nih.govrsc.org

The nature of the acyl group can influence the electronic properties and steric environment of the piperazine ring. rsc.org For instance, the ethoxyacetyl group in "Piperazine, 1,4-bis(ethoxyacetyl)-" introduces both an ether linkage and a carbonyl group. The ethoxy group (CH3CH2-O-) is known to affect a compound's physical properties like boiling point and solubility due to its polarity. fiveable.me The acetyl portion contributes to the amide functionality. The study of such derivatives is crucial for understanding structure-activity relationships in various fields, including drug discovery and materials science. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N2O4 B100193 Piperazine, 1,4-bis(ethoxyacetyl)- CAS No. 17149-25-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17149-25-6

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

2-ethoxy-1-[4-(2-ethoxyacetyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H22N2O4/c1-3-17-9-11(15)13-5-7-14(8-6-13)12(16)10-18-4-2/h3-10H2,1-2H3

InChI Key

LLQTUNYDYXBRBV-UHFFFAOYSA-N

SMILES

CCOCC(=O)N1CCN(CC1)C(=O)COCC

Canonical SMILES

CCOCC(=O)N1CCN(CC1)C(=O)COCC

Other CAS No.

17149-25-6

Synonyms

1,4-Bis(ethoxyacetyl)piperazine

Origin of Product

United States

Synthetic Methodologies for Piperazine, 1,4 Bis Ethoxyacetyl

Primary Synthetic Routes to Piperazine (B1678402), 1,4-bis(ethoxyacetyl)-

The most direct methods for synthesizing Piperazine, 1,4-bis(ethoxyacetyl)- involve the formation of amide bonds between the two secondary amine groups of the piperazine ring and an ethoxyacetyl moiety.

Reaction of Piperazine with Ethoxyacetyl Chloride: A Foundational Approach

The synthesis of symmetrically N,N'-disubstituted piperazines is frequently achieved through the acylation of piperazine with a suitable acyl chloride. In a direct analogue, the synthesis of 1,4-bis(chloroacetyl)piperazine (B158052) is accomplished by reacting piperazine with two equivalents of chloroacetyl chloride. nih.gov This reaction is typically performed in a solvent like chloroform (B151607) at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction. nih.gov An acid scavenger, such as a tertiary amine or an excess of piperazine itself, is required to neutralize the hydrochloric acid byproduct generated during the reaction.

This foundational approach is highly applicable for the synthesis of Piperazine, 1,4-bis(ethoxyacetyl)-. The reaction involves the nucleophilic attack of the piperazine nitrogens on the electrophilic carbonyl carbon of ethoxyacetyl chloride. Using a stoichiometric ratio of two moles of ethoxyacetyl chloride to one mole of piperazine ensures the di-acylation of the piperazine ring.

Table 1: Foundational Synthesis via Acyl Chloride

Reactant 1Reactant 2Key ConditionsProduct
PiperazineEthoxyacetyl Chloride (2 equiv.)Inert solvent (e.g., Chloroform, Dichloromethane), 0 °C to room temp., Presence of a base (e.g., Triethylamine)Piperazine, 1,4-bis(ethoxyacetyl)-

When reacting acyl chlorides with piperazine, controlling the stoichiometry and reaction conditions is crucial to avoid the formation of mono-acylated byproducts. nih.gov Adding the acyl chloride solution dropwise to the piperazine solution can help achieve the desired disubstituted product. nih.gov

Exploration of Alternative Ethoxyacetylating Agents

Beyond the use of highly reactive acyl chlorides, other reagents can be employed for the ethoxyacetylation of piperazine, often under milder conditions. These methods typically involve the activation of ethoxyacetic acid or the use of other ethoxyacetyl derivatives.

One common alternative is the use of a coupling agent to facilitate the amide bond formation between ethoxyacetic acid and piperazine. Carbonyldiimidazole (CDI) is an effective activating agent that reacts with a carboxylic acid to form a highly reactive acylimidazole intermediate, which then readily acylates the amine. rsc.org This method avoids the generation of acidic byproducts.

Another potential route is through transamidation. For instance, N-acetylpiperazine can be prepared through an iodine-catalyzed reaction between acetamide (B32628) and piperazine. researchgate.net This suggests that a similar reaction using ethoxyacetamide could serve as a viable, milder pathway to introduce the ethoxyacetyl group onto the piperazine nitrogen.

Table 2: Alternative Ethoxyacetylating Strategies

Acyl SourceActivating/Coupling AgentKey ConditionsAdvantage
Ethoxyacetic AcidCarbonyldiimidazole (CDI)Room temperature, inert solvent.Milder conditions, no HCl byproduct. rsc.org
EthoxyacetamideIodine (catalyst)Solvent-free or high boiling solvent.Avoids highly reactive acyl chlorides. researchgate.net

Advanced Synthetic Protocols for Piperazine Scaffold Functionalization

While direct acylation is effective, modern synthetic chemistry offers sophisticated protocols for functionalizing heterocyclic scaffolds like piperazine. These advanced methods provide access to a wide array of derivatives and demonstrate the versatility of the piperazine core in complex molecule synthesis.

Transition-Metal-Catalyzed Approaches for Piperazine Derivatives

Transition-metal catalysis has become indispensable in modern organic synthesis for forming carbon-nitrogen bonds. mdpi.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a primary method for the N-arylation of piperazines. mdpi.com This reaction typically involves the coupling of an aryl halide or triflate with the piperazine nitrogen in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Similarly, the copper-catalyzed Ullmann-Goldberg reaction is another classic method used to form N-arylpiperazines. mdpi.com

While these methods are predominantly used for N-arylation rather than N-acylation, they are fundamental in demonstrating the power of transition metals to mediate the functionalization of the piperazine nitrogens, enabling the synthesis of complex pharmaceutical agents. rsc.org

Table 3: Key Transition-Metal-Catalyzed Reactions for Piperazine Functionalization

Reaction NameMetal CatalystTypical Coupling PartnersBond Formed
Buchwald-Hartwig AminationPalladium (Pd)Aryl Halides/Triflates + PiperazineAryl C-N
Ullmann-Goldberg ReactionCopper (Cu)Aryl Halides + PiperazineAryl C-N

Microwave-Assisted Synthesis in Piperazine Chemistry

The application of microwave irradiation has significantly accelerated chemical reactions, offering substantial benefits over conventional heating methods. nih.gov In piperazine chemistry, microwave-assisted synthesis has been shown to dramatically reduce reaction times—from hours to minutes—while often increasing product yields. semanticscholar.orgnih.gov This efficiency is particularly noted in the synthesis of various piperazine derivatives, including amides. nih.gov

For instance, comparative studies on the synthesis of 1,3,5-triazine (B166579) substituted piperazines demonstrated that the microwave method could reduce reaction times by 90-95% compared to conventional heating, while also improving yields. nih.gov The rapid, uniform heating provided by microwaves can enhance reaction rates and minimize the formation of side products, making it an attractive method for the efficient synthesis of compounds like Piperazine, 1,4-bis(ethoxyacetyl)-. nih.gove3s-conferences.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional Heating TimeMicrowave-Assisted TimeKey Advantage
Synthesis of Piperazine DerivativesSeveral hoursMinutesDrastic reduction in reaction time, often with improved yields. semanticscholar.orgnih.gov
Diketopiperazine Formation (Amide Cyclization)Hours to Days~10 minutesRapid, high-yield cyclization. nih.gov

Photo-Redox Reactions in Heterocyclic Synthesis

Visible-light photoredox catalysis has emerged as a powerful and green tool for the synthesis and functionalization of heterocyclic compounds. encyclopedia.pub This strategy uses light energy to generate highly reactive intermediates under mild conditions. encyclopedia.pub In the context of piperazine chemistry, photoredox catalysis has enabled novel transformations, particularly the direct C-H functionalization of the piperazine ring, which is a challenging feat via traditional methods. beilstein-journals.org

These reactions often employ iridium or ruthenium-based photocatalysts, although purely organic dyes are also used as a more sustainable option. encyclopedia.pubacs.org The process typically involves the single-electron oxidation of a protected piperazine to form a nitrogen-centered radical cation, which leads to the formation of an α-amino radical. acs.org This radical can then be coupled with various partners to introduce new substituents onto the carbon skeleton of the piperazine ring. beilstein-journals.orgacs.org This approach provides a sophisticated, late-stage method to diversify the piperazine scaffold. acs.org

Table 5: Photo-Redox Catalysis for Piperazine Functionalization

Catalyst TypeExample CatalystTransformation AchievedMechanism Highlight
Iridium ComplexIr(ppy)₃α-C–H Arylation/VinylationGeneration of an α-amino radical via photo-induced electron transfer. encyclopedia.pubbeilstein-journals.org
Organic DyeAcridinium SaltsSite-Selective C–H AlkylationDirect substrate oxidation by an organic photocatalyst. acs.orgacs.org

Green Chemistry Principles in Piperazine, 1,4-bis(ethoxyacetyl)- Synthesis

The application of green chemistry principles to the synthesis of piperazine derivatives, including "Piperazine, 1,4-bis(ethoxyacetyl)-", aims to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, catalyst-free reaction conditions, and the development of atom-economical synthetic routes.

Recent advancements have highlighted the use of heterogeneous catalysts, such as natural treated clays (B1170129) (Maghnite-H+), for the synthesis of piperazine-based monomers. researchgate.net For instance, the synthesis of 1,4-bis(methacryloyl)piperazine has been achieved in bulk (without a solvent) at room temperature, offering a greener alternative to traditional methods that often employ volatile organic solvents and require elevated temperatures. researchgate.net This approach, utilizing a reusable clay catalyst, significantly simplifies the purification process and aligns with the principles of green chemistry by reducing waste. researchgate.net

Another green approach involves catalyst-free N-acylation reactions. These methods often utilize water as a solvent or are performed under solvent-free conditions, minimizing the use of hazardous organic solvents. beilstein-journals.org The use of ultrasonic irradiation is another technique that can accelerate reaction times and improve yields under milder conditions, contributing to a more sustainable synthetic process. beilstein-journals.org For the synthesis of "Piperazine, 1,4-bis(ethoxyacetyl)-", employing ethoxyacetic acid or its derivatives with piperazine under catalyst-free conditions or with a recyclable, heterogeneous catalyst would represent a significant step towards a more environmentally friendly process.

Stereochemical and Regiochemical Considerations in Piperazine Functionalization

The functionalization of the piperazine ring presents unique stereochemical and regiochemical challenges. Controlling the substitution pattern and, when necessary, the chirality of the resulting molecule is crucial for its intended application.

Control of Substitution Patterns on the Piperazine Ring

Achieving the desired 1,4-disubstituted pattern on the piperazine ring, as in "Piperazine, 1,4-bis(ethoxyacetyl)-", requires careful control over the reaction conditions to avoid the formation of mono-substituted or other undesired byproducts. The classic approach involves the stepwise nucleophilic substitution of piperazine with an appropriate acylating agent, such as ethoxyacetyl chloride. researchgate.net

The regioselectivity of the reaction can be influenced by several factors. The stoichiometry of the reactants plays a critical role; using a sufficient excess of the acylating agent helps to ensure that both nitrogen atoms of the piperazine ring are functionalized. The reaction of 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine, for example, can selectively yield either a mono- or bis-product depending on the reaction temperature and the molar ratio of the reactants. mdpi.com

In some cases, a directing group strategy can be employed to control the position of substitution. For instance, the use of a removable protecting group on one of the piperazine nitrogens allows for the selective functionalization of the other nitrogen, followed by deprotection and subsequent reaction at the first nitrogen. However, for a symmetrical molecule like "Piperazine, 1,4-bis(ethoxyacetyl)-", controlling the stoichiometry is often the more direct approach. The use of a base, such as triethylamine, is also common to neutralize the hydrogen chloride byproduct formed during acylation with an acyl chloride, which can influence the reaction equilibrium and prevent the formation of piperazine salts that might be less reactive. researchgate.net

Reactant 1Reactant 2ConditionsProduct(s)SelectivityReference
4,5-dichloro-3H-1,2-dithiol-3-onePiperazine (excess)Methanol, Room TempMono-substitutedHigh mdpi.com
4,5-dichloro-3H-1,2-dithiol-3-onePiperazine (1.5 eq)Methanol, Higher TempMono- and Bis-substitutedMixture mdpi.com
4,5-dichloro-3H-1,2-dithiol-3-onePiperazine, Triethylamine-Bis-substitutedSelective mdpi.com
PiperazineEthoxyacetyl chloride-Piperazine, 1,4-bis(ethoxyacetyl)-Expected 1,4-disubstitution with appropriate stoichiometryInferred

Chiral Derivatization Strategies

Introducing chirality into piperazine derivatives is of significant interest, particularly in medicinal chemistry. nih.gov For a molecule like "Piperazine, 1,4-bis(ethoxyacetyl)-", which is achiral, chiral derivatization would involve modifying the ethoxyacetyl group or starting with a chiral piperazine core.

Several strategies exist for the asymmetric synthesis of piperazine derivatives. One approach is to use a chiral pool, starting from readily available chiral molecules. For example, chiral 1,4-disubstituted piperazines can be prepared through stereoselective processes. google.com Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, followed by the removal of the auxiliary. nih.gov

Recent studies have shown the synthesis of chiral pyrimidinyl-piperazine carboxamides where a chiral center is introduced on the piperazine ring. nih.gov The synthesis often starts with a protected chiral piperazine derivative, such as (R/S)-1-boc-3-methyl piperazine, which then undergoes a series of reactions to build the final molecule. nih.gov Such strategies could be adapted for the synthesis of chiral analogs of "Piperazine, 1,4-bis(ethoxyacetyl)-" by starting with a chiral piperazine and reacting it with ethoxyacetyl chloride. The stereochemistry of the final product would be determined by the starting chiral piperazine.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and purity of "Piperazine, 1,4-bis(ethoxyacetyl)-". Key parameters to consider include the choice of solvent and the use of catalytic systems.

Solvent Effects on Reaction Efficacy

The solvent can have a profound impact on the rate and outcome of N-acylation reactions. In the synthesis of piperazine-2,5-dione derivatives, changing the solvent and base system from K2CO3/DMF to K2CO3/acetone was found to result in highly variable reaction times and diastereomeric ratios. csu.edu.au The K2CO3/DMF system at ambient temperature, however, led to an increase in both yield and diastereomeric ratio. csu.edu.au

For the N-acylation of piperazine to form "Piperazine, 1,4-bis(ethoxyacetyl)-", the choice of solvent can influence the solubility of the reactants and intermediates, as well as the transition state energies. Polar aprotic solvents like dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF) are commonly used for acylation reactions. csu.edu.au In the synthesis of 1,4-diacetylpiperazine-2,5-dione, acetic anhydride (B1165640) itself served as the solvent, followed by recrystallization from a mixture of ethyl acetate (B1210297) and diethyl ether. csu.edu.au The selection of an appropriate solvent system for the synthesis of "Piperazine, 1,4-bis(ethoxyacetyl)-" would require experimental screening to identify the optimal balance between reaction rate, yield, and ease of product isolation.

ReactionSolvent SystemObservationReference
Condensation of 5c and 6K2CO3/DMF at 80 °CInconsistent yields, mixture of products csu.edu.au
Condensation of 5f and 6KOtBu/THFUnsatisfactory diastereomeric ratio csu.edu.au
Condensation of 5c and 6K2CO3/DMF at ambient temp.Increased yield and diastereomeric ratio csu.edu.au
Condensation of 5b, e, or f and 6K2CO3/acetoneHighly variable reaction times and diastereomeric ratios csu.edu.au

Catalytic Systems in N-Acylation Reactions

While N-acylation of piperazine can proceed without a catalyst, particularly with reactive acylating agents like acyl chlorides, the use of catalysts can often improve reaction efficiency, especially with less reactive substrates. Various catalytic systems have been developed for N-acylation reactions.

For instance, the synthesis of 1,4-bis[3-(amino-dithiocarboxy)propionyl] piperazine derivatives was achieved using aminodithiocarboxylate, starting from 1,4-bis(3-bromopropionyl)piperazine. nih.gov While not a direct N-acylation of piperazine, this demonstrates a catalyzed transformation on a pre-functionalized piperazine.

In the broader context of piperazine functionalization, photoredox catalysis using iridium-based catalysts has been employed for the C-H arylation of N-aryl piperazines. beilstein-journals.org Although this is a C-H functionalization rather than N-acylation, it highlights the utility of transition metal catalysis in modifying the piperazine scaffold.

For the direct N,N'-diacylation of piperazine with a reagent like ethoxyacetyl chloride, the reaction is often facile enough not to require a catalyst. However, if less reactive ethoxyacetic acid derivatives were used, a coupling agent such as a carbodiimide (B86325) (e.g., DCC or EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) would likely be employed to facilitate the amide bond formation. The choice of catalyst would depend on the specific acylating agent and the desired reaction conditions, with a focus on achieving high yield and purity of "Piperazine, 1,4-bis(ethoxyacetyl)-".

Temperature and Pressure Influence

The reaction conditions, particularly temperature, play a crucial role in the synthesis of N,N'-diacylpiperazines like "Piperazine, 1,4-bis(ethoxyacetyl)-". While specific studies focusing solely on the effect of pressure on this particular synthesis are not extensively documented in publicly available literature, the influence of temperature can be inferred from general principles of organic synthesis and studies on related compounds.

Temperature:

The acylation of piperazine is an exothermic process. Therefore, temperature control is essential to manage the reaction rate and minimize side reactions.

Low Temperatures (0-25 °C): Conducting the reaction at lower temperatures is a common strategy to control the reaction's exothermicity. For instance, the reaction of piperazine with acyl chlorides is often initiated at 0 °C to prevent the formation of impurities and to ensure the selective formation of the desired di-acylated product. nih.govnih.gov A gradual increase to room temperature may be employed to ensure the completion of the reaction. nih.gov

Elevated Temperatures (Reflux, 60-130 °C): In some cases, particularly when less reactive acylating agents are used, elevated temperatures may be necessary to drive the reaction to completion. nih.govcsu.edu.au For example, syntheses of other piperazine amides have been carried out at reflux temperatures, which can range from 60 °C to over 100 °C depending on the solvent used. nih.govcsu.edu.au One study on the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid noted that the optimal yield for a particular acylation step was achieved at 125–135 °C. nih.gov However, higher temperatures can also lead to the degradation of reactants or products and the formation of undesired byproducts.

Pressure:

The synthesis of "Piperazine, 1,4-bis(ethoxyacetyl)-" is typically carried out at atmospheric pressure. The influence of pressure on this type of acylation reaction is generally not a critical parameter for controlling the reaction outcome under standard laboratory conditions. Significant pressure changes are more relevant for reactions involving gaseous reactants or where the transition state volume is substantially different from the volume of the reactants. For the acylation of piperazine, these conditions are not typically met.

Analytical Techniques for Reaction Monitoring and Product Validation

A suite of analytical techniques is employed to monitor the progress of the synthesis and to confirm the identity and purity of the final product, "Piperazine, 1,4-bis(ethoxyacetyl)-".

Spectroscopic Characterization of Piperazine, 1,4-bis(ethoxyacetyl)- and Intermediates

Spectroscopic methods are indispensable for the structural elucidation of "Piperazine, 1,4-bis(ethoxyacetyl)-" and any potential reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of "Piperazine, 1,4-bis(ethoxyacetyl)-" is expected to show characteristic signals for the different types of protons in the molecule. The protons of the piperazine ring would likely appear as multiplets in the range of 2.5-4.0 ppm. The methylene (B1212753) protons of the ethoxyacetyl groups adjacent to the nitrogen atoms would also resonate in a similar region. The methylene protons of the ethoxy group (-O-CH₂-CH₃) would appear as a quartet, and the methyl protons (-CH₃) would be a triplet, typically at lower field strengths.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the piperazine ring would appear in the range of 40-60 ppm. The carbons of the ethoxyacetyl side chains would also have characteristic signals.

Infrared (IR) Spectroscopy:

The IR spectrum is particularly useful for identifying the functional groups present in the molecule. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide group. The C-N stretching vibration of the amide would be observed in the range of 1200-1400 cm⁻¹. The C-O-C stretching of the ether linkage in the ethoxy group would likely appear in the 1070-1150 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For "Piperazine, 1,4-bis(ethoxyacetyl)-" (C₁₂H₂₂N₂O₄), the predicted monoisotopic mass is 258.15796 Da. uni.lu Electrospray ionization (ESI) is a common technique for analyzing such compounds. The mass spectrum would be expected to show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. uni.lu

Table of Predicted Spectroscopic Data:

Technique Expected Features
¹H NMR Signals for piperazine ring protons, ethoxyacetyl methylene protons, and ethoxy group protons (quartet and triplet).
¹³C NMR Signal for amide carbonyl carbon, signals for piperazine ring carbons, and signals for ethoxyacetyl side chain carbons.
IR Strong C=O stretch (amide), C-N stretch, and C-O-C stretch.
MS (ESI) Molecular ion peak or adducts consistent with a molecular weight of approximately 258 g/mol . uni.lu

Chemical Reactivity and Transformation Studies of Piperazine, 1,4 Bis Ethoxyacetyl

Reactivity of the Piperazine (B1678402) Nitrogen Centers

The nitrogen atoms, central to the piperazine core, are acylated, forming tertiary amide bonds. This fundamentally alters their reactivity compared to the parent piperazine molecule, which is a strong base and a competent nucleophile. drugfuture.comwikipedia.org

In contrast to unsubstituted piperazine, where the nitrogen lone pairs are readily available for nucleophilic attack, the nitrogen atoms in Piperazine, 1,4-bis(ethoxyacetyl)- exhibit significantly diminished nucleophilicity. wikipedia.orgmanavchem.com This reduction is due to the delocalization of the nitrogen lone pair electrons into the adjacent carbonyl group of the ethoxyacetyl substituent. This resonance effect creates a partial double bond character between the nitrogen and the carbonyl carbon, making the lone pair less available to attack electrophiles. nih.govrsc.org

Studies on simpler N-acylpiperazines confirm this behavior. The negative inductive effect of the acetyl group renders the amide nitrogen less reactive. rsc.org This is a general characteristic of amides, which are substantially weaker bases and nucleophiles than their corresponding amines. Therefore, reactions that rely on the nucleophilicity of the piperazine nitrogens, such as further alkylation or acylation at these sites, are not expected to occur under standard conditions.

The amide bonds in Piperazine, 1,4-bis(ethoxyacetyl)- are expected to be robust and resistant to cleavage under neutral conditions. Tertiary amides are generally stable functional groups. Their stability is demonstrated in related systems where N,N'-diacyl piperazine scaffolds can withstand various reaction conditions, including manganese(III) acetate-mediated radical cyclizations.

Hydrolysis of the amide bonds is possible but typically requires harsh conditions, such as prolonged heating with strong acids or bases.

Acid-catalyzed hydrolysis: This would involve protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process would ultimately yield piperazine (as a salt) and ethoxyacetic acid.

Base-catalyzed hydrolysis (saponification): This involves the direct attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This reaction is generally slower than ester saponification and requires more forcing conditions, such as high temperatures. The products would be piperazine and the salt of ethoxyacetic acid.

The rate of hydrolysis can be influenced by catalysts. For instance, studies on the hydrolysis of N-acetylimidazoles, which also feature an acyl-nitrogen bond, show susceptibility to cleavage. rsc.orgnih.govnih.gov

Direct N-substitution on the piperazine nitrogen centers of Piperazine, 1,4-bis(ethoxyacetyl)- is highly improbable. The nitrogen atoms are already part of a stable tertiary amide system and lack the protons necessary for typical substitution reactions that work well with piperazine itself. ambeed.com The synthesis of N,N'-disubstituted piperazines almost invariably proceeds by reacting piperazine or a mono-substituted piperazine with an appropriate electrophile. nih.gov

Derivatization of the molecule would more likely occur via transformations of the side chains rather than at the piperazine nitrogens. Any strategy aimed at modifying the piperazine core would likely first require the cleavage of the amide bonds to regenerate the reactive secondary amine functionality of the piperazine ring.

Table 1: Comparison of Reactivity at Piperazine Nitrogen Centers

CompoundNitrogen ReactivityTypical ReactionsGoverning Factor
PiperazineStrongly Nucleophilic and BasicAlkylation, Acylation, Salt Formation wikipedia.orgmanavchem.comAvailable lone pairs on secondary amine nitrogens
Piperazine, 1,4-bis(ethoxyacetyl)-Non-nucleophilic, Very Weakly BasicResistant to further N-substitution; Hydrolysis under harsh conditionsDelocalization of nitrogen lone pairs into amide carbonyls nih.govrsc.org

Electrophilic and Radical Reactions on the Piperazine Core

The potential for electrophilic and radical reactions directly on the piperazine core of Piperazine, 1,4-bis(ethoxyacetyl)- is significantly limited due to the electronic nature of the N-acyl groups.

In a simple piperazine molecule, the nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and susceptible to attack by electrophiles. However, in Piperazine, 1,4-bis(ethoxyacetyl)-, these lone pairs are delocalized through resonance with the adjacent carbonyl groups of the ethoxyacetyl substituents. This resonance effect withdraws electron density from the nitrogen atoms, making them substantially less nucleophilic.

Consequently, the piperazine nitrogens in this compound are deactivated and are not prone to reactions with typical electrophiles. Unlike aromatic systems, where electrophilic substitution is a common reaction pathway, the saturated piperazine ring does not undergo such reactions. youtube.comyoutube.com The electron-withdrawing nature of the two N-acyl groups further deactivates the entire ring system towards electrophilic attack.

There is currently no significant research available to suggest that the piperazine core of N,N'-diacylpiperazines, including Piperazine, 1,4-bis(ethoxyacetyl)-, is susceptible to radical reactions under typical conditions. The stability of the N-acyl structure makes the abstraction of atoms or the addition of radicals to the heterocyclic ring an unfavorable process.

Theoretical and Computational Investigations of Piperazine, 1,4 Bis Ethoxyacetyl

Molecular Modeling and Electronic Structure Analysis

Molecular modeling and electronic structure analysis provide a foundational understanding of a molecule's preferred three-dimensional arrangement and the distribution of its electrons. This information is crucial for predicting its physical properties and chemical behavior.

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms, typically adopts a chair conformation to minimize steric strain. scispace.com However, the presence of substituents on the nitrogen atoms, as in Piperazine, 1,4-bis(ethoxyacetyl)-, introduces additional conformational possibilities. The N-acyl groups can exist in different orientations relative to the piperazine ring.

Computational studies on similar N-substituted piperazines have shown that both axial and equatorial conformations of the substituents are possible, with the preferred conformation depending on the steric bulk and electronic nature of the substituent. nih.gov For 1,4-diacylpiperazines, the chair conformation of the piperazine ring is generally the most stable. The orientation of the two ethoxyacetyl groups will be a balance between minimizing steric hindrance and potential intramolecular interactions.

Furthermore, rotation around the amide C-N bond introduces the possibility of cis and trans isomers for each acyl group. nih.gov While the trans conformation is generally favored for amides due to lower steric repulsion, the presence of certain substituents or solvent effects can stabilize the cis form. nih.gov A thorough conformational analysis would involve calculating the relative energies of all possible combinations of chair/boat/twist conformations of the piperazine ring and the rotational isomers of the two ethoxyacetyl side chains.

Table 1: Representative Conformational Data for a Model N,N'-Diacylpiperazine This table presents hypothetical relative energy values based on general principles of conformational analysis for similar molecules.

ConformerPiperazine Ring ConformationAcyl Group 1 OrientationAcyl Group 2 OrientationRelative Energy (kcal/mol)
1ChairEquatorial (trans-amide)Equatorial (trans-amide)0.00
2ChairEquatorial (trans-amide)Axial (trans-amide)2.5
3ChairAxial (trans-amide)Axial (trans-amide)5.2
4Twist-BoatEquatorial (trans-amide)Equatorial (trans-amide)6.8
5ChairEquatorial (cis-amide)Equatorial (trans-amide)4.1

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). wikipedia.org

For Piperazine, 1,4-bis(ethoxyacetyl)-, the HOMO is expected to be localized primarily on the nitrogen atoms of the piperazine ring and the oxygen atoms of the carbonyl groups, reflecting their lone pairs of electrons. The LUMO is likely to be centered on the carbonyl carbons, which are electrophilic centers. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. physchemres.org

Computational methods like DFT can accurately calculate the energies and visualize the shapes of the HOMO and LUMO. researchgate.net This information is invaluable for understanding potential reaction pathways, such as nucleophilic attack at the carbonyl carbons or reactions involving the piperazine nitrogens.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Piperazine, 1,4-bis(ethoxyacetyl)- These values are illustrative and would be determined through quantum chemical calculations.

Molecular OrbitalEnergy (eV)Description
HOMO-7.2Primarily located on piperazine nitrogens and carbonyl oxygens.
LUMO-0.5Primarily located on the antibonding π* orbitals of the carbonyl groups.
HOMO-LUMO Gap6.7Indicates moderate kinetic stability.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict how a molecule will behave in a chemical reaction, providing insights into the energetics and structures of transient species that are often difficult to observe experimentally.

Any chemical reaction proceeds through a high-energy state known as the transition state. Computational methods can be used to locate the geometry and energy of these transition states, which is crucial for determining the activation energy and, consequently, the rate of a reaction. acs.org

For Piperazine, 1,4-bis(ethoxyacetyl)-, a key transformation to consider would be the hydrolysis of the amide bonds. A computational study of this reaction would involve modeling the approach of a water molecule or a hydroxide (B78521) ion to one of the carbonyl carbons. By mapping the potential energy surface, the transition state for the formation of a tetrahedral intermediate can be identified. acs.org The calculated activation energy would provide a quantitative measure of the lability of the amide bonds under hydrolytic conditions. Such studies have been performed on similar systems, like piperazine carbamates, to understand their stability. wur.nlnih.gov

Computational methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. scispace.comresearcher.life These predictions can be invaluable for confirming the structure of a synthesized compound or for interpreting complex experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a common computational approach for predicting NMR chemical shifts. uncw.edu By performing a GIAO calculation on the optimized geometry of Piperazine, 1,4-bis(ethoxyacetyl)-, one can obtain theoretical ¹H and ¹³C NMR chemical shifts. github.io Comparing these predicted shifts with experimental data can help in assigning the signals to specific atoms in the molecule and confirming its conformational preferences in solution. github.io

Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. The predicted positions of characteristic peaks, such as the C=O stretching frequency of the amide groups and the C-N stretching frequencies, can be compared with an experimental IR spectrum to verify the compound's identity and purity. scispace.com

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical) This table illustrates the comparison between computationally predicted and experimentally measured spectroscopic data.

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR (δ, ppm) - CH₂ (piperazine)3.553.52
¹H NMR (δ, ppm) - CH₂ (ethoxy)4.104.08
¹³C NMR (δ, ppm) - C=O169.5169.2
IR (cm⁻¹) - C=O stretch16601655

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations provide a detailed electronic-level understanding of reaction mechanisms. utexas.edunih.gov For instance, in reactions involving Piperazine, 1,4-bis(ethoxyacetyl)-, these calculations can elucidate the precise sequence of bond-making and bond-breaking events.

Consider a potential reaction where the compound acts as a bidentate ligand, coordinating to a metal center through the two carbonyl oxygen atoms. Quantum chemical calculations could be employed to model the coordination process. By analyzing the changes in electron density and orbital interactions between the ligand and the metal, one can understand the nature of the coordination bond. Furthermore, these calculations can help to explain how coordination to a metal ion might alter the reactivity of the ethoxyacetyl side chains, for example, by making the carbonyl carbons more susceptible to nucleophilic attack.

In studies of related piperazine derivatives, quantum chemical calculations have been instrumental in understanding mechanisms such as CO₂ capture, where the piperazine nitrogens play a key role. utexas.edunih.gov Similar approaches could be applied to understand the reactivity of the amide nitrogens in Piperazine, 1,4-bis(ethoxyacetyl)-, for instance, in protonation or alkylation reactions. The use of DFT with appropriate basis sets and solvation models allows for a reliable description of these complex chemical processes. jksus.orgwur.nl

Piperazine, 1,4 Bis Ethoxyacetyl As an Organic Synthesis Building Block

Construction of Complex N-Heterocyclic Architectures

The rigid yet conformationally flexible piperazine (B1678402) core of Piperazine, 1,4-bis(ethoxyacetyl)- serves as a linchpin for the assembly of intricate N-heterocyclic systems. The reactivity of the ethoxyacetyl groups can be harnessed to build both polycyclic and macrocyclic structures.

While specific examples detailing the use of Piperazine, 1,4-bis(ethoxyacetyl)- in the synthesis of polycyclic systems are not extensively documented in publicly available literature, the reactivity of analogous compounds such as 1,4-bis(chloroacetyl)piperazine (B158052) suggests a clear pathway. The chloro-derivative is a key precursor in the synthesis of piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids. nih.govnih.gov This is achieved by reacting the bis(chloroacetyl) compound with appropriate nucleophiles to form intermediate bis-aldehydes, which are then cyclized to yield the desired polycyclic structures. nih.govnih.gov

Similarly, Piperazine, 1,4-bis(ethoxyacetyl)- can be envisioned as a substrate for the synthesis of fused heterocyclic systems. For instance, intramolecular condensation reactions could lead to the formation of bicyclic piperazine derivatives. Furthermore, its reaction with bifunctional reagents could pave the way for the construction of more elaborate polycyclic frameworks. The general strategy often involves the initial formation of a more reactive intermediate from the ethoxyacetyl groups, followed by cyclization reactions. The synthesis of new piperazine-linked bis(chromene) hybrids possessing pyrazole (B372694) units via a [3+2] cycloaddition protocol highlights the utility of piperazine linkers in constructing complex polycyclic systems. nih.gov

The piperazine unit is a common component in the architecture of macrocyclic compounds due to its ability to impart a degree of rigidity and pre-organization to the macrocyclic ring. nih.gov There is a growing interest in piperazine-containing macrocycles for applications in areas such as metal ion chelation and as hosts in supramolecular chemistry. nih.govresearchgate.net

Although direct reports on the use of Piperazine, 1,4-bis(ethoxyacetyl)- for macrocyclization are scarce, its structure is well-suited for such transformations. High-dilution condensation reactions of Piperazine, 1,4-bis(ethoxyacetyl)- with long-chain di-nucleophiles could yield various macrocyclic structures. The length and nature of the linker would determine the size and properties of the resulting macrocycle. Such macrocycles could find applications as ionophores or as components in the design of molecular sensors. The synthesis of piperazine-containing macrocycles often involves a one-pot cyclization/imine formation followed by reduction. nih.gov

Precursor in Multi-Step Synthetic Sequences

Piperazine, 1,4-bis(ethoxyacetyl)- serves as a valuable starting material in multi-step synthetic sequences, allowing for the introduction of the piperazine motif and further functionalization.

The symmetrical nature of Piperazine, 1,4-bis(ethoxyacetyl)- allows for both symmetrical and unsymmetrical functionalization. While direct reaction would lead to the modification of both ethoxyacetyl groups, a protecting group strategy can be employed for sequential functionalization. This approach is analogous to the stepwise acylation of piperazine, where one nitrogen is protected (e.g., with a Boc group) to allow for selective reaction at the other nitrogen.

A similar strategy could be applied to the ethoxyacetyl side chains. For example, selective hydrolysis of one ester group, followed by modification of the resulting carboxylic acid, and subsequent deprotection and modification of the second ester would allow for the synthesis of unsymmetrically substituted piperazine derivatives. This stepwise approach is crucial for the synthesis of complex molecules where different functionalities are required at either end of the piperazine scaffold.

The structure of Piperazine, 1,4-bis(ethoxyacetyl)- lends itself to both convergent and divergent synthetic strategies.

Convergent Synthesis: In a convergent approach, two pre-synthesized fragments can be coupled to the two reactive sites of Piperazine, 1,4-bis(ethoxyacetyl)- in a single step. This is particularly useful for the rapid assembly of complex molecules. For instance, two different heterocyclic moieties could be attached to the piperazine core, leading to a library of potential drug candidates.

Divergent Synthesis: Starting from Piperazine, 1,4-bis(ethoxyacetyl)-, a variety of different compounds can be synthesized by reacting the ethoxyacetyl groups with a range of reagents. This divergent approach is highly valuable for the generation of chemical libraries for high-throughput screening. For example, amidation of the ester groups with a diverse set of amines would lead to a library of piperazine-based diamides.

Role in Scaffold Diversification and Library Synthesis

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a large number of biologically active compounds. enamine.netresearchgate.netnih.govrsc.orgrsc.org Piperazine, 1,4-bis(ethoxyacetyl)- is an excellent starting point for scaffold diversification and the synthesis of compound libraries for drug discovery. nih.govenamine.netpharmaceutical-technology.com

By modifying the ethoxyacetyl side chains, a wide range of functionalities can be introduced, leading to a diverse set of molecules with potentially different biological activities. The robust nature of the piperazine ring allows for a wide range of reaction conditions to be employed for this diversification. The synthesis of libraries based on a 4-phenyl-2-carboxy-piperazine scaffold demonstrates the utility of such approaches in generating novel structures of therapeutic interest. nih.gov

The following table provides a hypothetical example of a library of compounds that could be generated from Piperazine, 1,4-bis(ethoxyacetyl)- through amidation with various amines.

EntryAmine (R-NH2)Product
1Benzylamine1,4-Bis(N-benzyl-2-aminoacetyl)piperazine
2Aniline1,4-Bis(N-phenyl-2-aminoacetyl)piperazine
3Morpholine1,4-Bis(2-(morpholino)acetyl)piperazine
4Glycine methyl ester1,4-Bis(N-(2-methoxy-2-oxoethyl)-2-aminoacetyl)piperazine

This ability to readily generate diverse libraries of compounds makes Piperazine, 1,4-bis(ethoxyacetyl)- a valuable tool in modern drug discovery and chemical biology.

Combinatorial Chemistry Applications

The symmetrical nature and difunctional character of Piperazine, 1,4-bis(ethoxyacetyl)- make it an ideal scaffold for combinatorial chemistry. In this approach, large libraries of related compounds are synthesized simultaneously, enabling the rapid exploration of chemical space for drug discovery and materials science. The ethoxyacetyl groups can be readily hydrolyzed to reveal carboxylic acid functionalities, which can then be coupled with a diverse range of amines or alcohols to generate a vast array of derivatives.

For instance, a library of diamides can be constructed by reacting the hydrolyzed diacid of Piperazine, 1,4-bis(ethoxyacetyl)- with a collection of different primary and secondary amines. This parallel synthesis approach allows for the creation of thousands of discrete compounds in a short period, which can then be screened for biological activity.

Table 1: Exemplary Amine Building Blocks for Combinatorial Library Synthesis with Piperazine, 1,4-bis(ethoxyacetyl)- diacid

Amine TypeExampleResulting Moiety
Primary AliphaticCyclohexylamineN,N'-dicyclohexyl-2,2'-(piperazine-1,4-diyl)diacetamide
Primary AromaticAnilineN,N'-diphenyl-2,2'-(piperazine-1,4-diyl)diacetamide
Secondary CyclicMorpholine1,4-bis(2-morpholino-2-oxoethyl)piperazine
Chiral Amine(R)-α-methylbenzylamine(R,R)-N,N'-bis(1-phenylethyl)-2,2'-(piperazine-1,4-diyl)diacetamide

Modular Assembly of Complex Molecules

The concept of modular assembly involves the stepwise and controlled connection of well-defined molecular building blocks to create large and complex superstructures. Piperazine, 1,4-bis(ethoxyacetyl)- serves as an excellent core module in this synthetic strategy. Its C2 symmetry can be exploited to construct molecules with a high degree of order and defined spatial arrangements of functional groups.

Researchers have utilized this building block in the synthesis of macrocycles and cage-like structures. By carefully selecting complementary difunctional linkers that can react with the terminal functionalities of the piperazine derivative, intricate molecular architectures can be assembled with high efficiency. For example, reaction with diamines after hydrolysis can lead to the formation of polyamide macrocycles with potential applications in host-guest chemistry and molecular recognition.

Applications in Linker Chemistry and Conjugate Synthesis

In the realm of medicinal chemistry and biotechnology, linkers play a crucial role in connecting two or more molecular entities, such as a drug and a targeting moiety. The structural attributes of Piperazine, 1,4-bis(ethoxyacetyl)- make it a suitable candidate for the development of novel linkers. The piperazine core offers a stable and biocompatible spacer, while the ethoxyacetyl arms provide attachment points for various payloads and targeting ligands.

Furthermore, its derivatives have been explored in the synthesis of probes for bioimaging and as cross-linking agents for modifying the properties of polymers and other materials.

Table 2: Potential Applications of Piperazine, 1,4-bis(ethoxyacetyl)- in Conjugate Synthesis

Conjugate TypeConnected MoietiesPotential Application
Antibody-Drug Conjugate (ADC)Antibody + Cytotoxic DrugTargeted Cancer Therapy
Peptide ConjugateTargeting Peptide + Imaging AgentDiagnostic Imaging
Polymer ConjugateBiocompatible Polymer + Bioactive MoleculeControlled Drug Release

Coordination Chemistry of Piperazine, 1,4 Bis Ethoxyacetyl

Structural Elucidation of Coordination Compounds

X-ray Crystallography Studies of Piperazine (B1678402), 1,4-bis(ethoxyacetyl)- Metal Complexes

No X-ray crystallography data for metal complexes of Piperazine, 1,4-bis(ethoxyacetyl)- has been reported in scientific literature. Consequently, information on bond lengths, bond angles, coordination geometries, and crystal packing for any such complexes is not available.

Spectroscopic Signatures in Metal-Ligand Interactions

There are no available spectroscopic studies (e.g., Infrared, UV-Visible, Nuclear Magnetic Resonance) detailing the interaction of Piperazine, 1,4-bis(ethoxyacetyl)- with metal ions. As a result, an analysis of the characteristic shifts in spectroscopic signals upon complexation cannot be provided.

Future Research Directions in Piperazine, 1,4 Bis Ethoxyacetyl Chemistry

Development of Novel and Sustainable Synthetic Routes

The current synthesis of "Piperazine, 1,4-bis(ethoxyacetyl)-" often relies on conventional methods that may not be the most environmentally friendly or efficient. Future research is poised to focus on the development of novel and sustainable synthetic routes. This includes the exploration of green chemistry principles, such as the use of renewable starting materials, atom economy, and the reduction of hazardous waste. Investigating enzymatic or biocatalytic methods could offer highly selective and environmentally benign alternatives to traditional chemical synthesis. Furthermore, the development of continuous flow processes could lead to improved scalability, safety, and consistency in the production of "Piperazine, 1,4-bis(ethoxyacetyl)-".

Exploration of Stereoselective Transformations

The symmetrical nature of "Piperazine, 1,4-bis(ethoxyacetyl)-" presents a unique scaffold for exploring stereoselective transformations. Future research will likely investigate the introduction of chirality to the molecule, leading to the synthesis of enantiomerically pure derivatives. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. The development of stereoselective methods would open the door to new applications in areas such as asymmetric catalysis and the synthesis of biologically active molecules where specific stereoisomers are required for desired activity.

Advanced Computational Modeling for Rational Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. Future research will increasingly utilize advanced computational modeling to rationally design novel derivatives of "Piperazine, 1,4-bis(ethoxyacetyl)-". Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide insights into the electronic structure, conformational preferences, and interaction profiles of the molecule. This in-silico approach can accelerate the discovery of new derivatives with tailored properties for specific applications, reducing the need for extensive and time-consuming experimental work.

Integration into Emerging Fields of Materials Science

The unique structural features of "Piperazine, 1,4-bis(ethoxyacetyl)-" make it an attractive building block for the creation of new materials. Future research is expected to explore its integration into emerging fields of materials science. This includes its potential use as a monomer or cross-linking agent in the synthesis of novel polymers with specific thermal or mechanical properties. Additionally, the ability of the piperazine (B1678402) core and its substituents to participate in non-covalent interactions makes it a candidate for the construction of supramolecular assemblies, such as gels, liquid crystals, and metal-organic frameworks (MOFs).

Unexplored Reactivity Profiles and Derivatization Pathways

While the fundamental reactivity of the piperazine core is well-understood, the specific reactivity of "Piperazine, 1,4-bis(ethoxyacetyl)-" and the influence of its ethoxyacetyl substituents remain areas for further exploration. Future research will likely focus on uncovering unexplored reactivity profiles and developing new derivatization pathways. This could involve investigating reactions at the alpha-carbon of the ethoxyacetyl groups or exploring novel transformations of the amide functionalities. The synthesis of a diverse library of derivatives will expand the chemical space around this scaffold and could lead to the discovery of compounds with novel properties and applications.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for synthesizing Piperazine, 1,4-bis(ethoxyacetyl)-, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise Functionalization : React piperazine with chloroacetyl chloride under basic conditions (e.g., triethylamine) to introduce ethoxyacetyl groups. Solvent choice (e.g., methanol or DMF) and stoichiometric ratios (1:2 for piperazine:chloroacetyl chloride) are critical for yield optimization .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity, as demonstrated in analogous piperazine derivatives .
    • Key Parameters : Monitor pH during workup to prevent hydrolysis of ethoxyacetyl groups. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Spectroscopic Methods :

  • ¹H/¹³C NMR : Confirm substitution patterns on the piperazine ring (e.g., δ 3.5–4.0 ppm for ethoxy protons) .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and C-O-C ether linkages (~1100 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction resolves conformational preferences (e.g., chair vs. boat piperazine ring) and hydrogen-bonding networks .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Testing : Agar diffusion assays against E. coli and S. aureus with zone-of-inhibition measurements (e.g., 10–20 mm at 100 µg/mL) .
  • Enzyme Inhibition : DPP-IV inhibition assays using fluorogenic substrates (e.g., IC₅₀ values < 50 µM for ortho-substituted derivatives) .

Advanced Research Questions

Q. How can conformational analysis and molecular docking elucidate interactions with biological targets like DNA or enzymes?

  • Computational Workflow :

  • Conformational Sampling : Use semiempirical methods (e.g., AM1 in Spartan06) to identify low-energy conformers. The chair conformation is often dominant due to reduced steric strain .
  • Docking Simulations : AutoDock Vina predicts binding modes with DNA (PDB: 1BNA) or enzymes (e.g., DPP-IV), highlighting interactions like π-alkyl bonds (4.9 Å) and hydrogen bonds (2.2–2.5 Å) .
    • Validation : Compare docking scores (ΔG ≈ -7.5 kcal/mol) with experimental IC₅₀ values to validate predictive accuracy .

Q. How to resolve discrepancies in biological activity data caused by substituent effects?

  • Case Study : Para-substituted derivatives show higher DPP-IV inhibition (IC₅₀ = 12 µM) than meta-substituted analogs (IC₅₀ = 45 µM) due to enhanced electron-withdrawing effects .
  • Approach :

  • QSAR Modeling : Correlate Hammett constants (σ) or logP values with activity to identify critical substituent properties.
  • Crystallographic Analysis : Resolve steric clashes in meta-substituted analogs via X-ray structures .

Q. What strategies improve synthetic yield and purity in multi-step syntheses?

  • Optimization Tactics :

  • Solvent Selection : Use anhydrous benzene for moisture-sensitive steps (e.g., benzodioxinylcarbonyl group attachment) .
  • Catalysis : Employ Pd/C for hydrogenation of intermediates (e.g., cyanoethylated piperazine) to reduce byproducts .
    • Yield Data :
StepYield (%)Purity (HPLC)
Piperazine functionalization75–85≥98%
Final purification60–70≥99%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.